molecular formula C18H20Cl2N4O B5466679 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide

Cat. No. B5466679
M. Wt: 379.3 g/mol
InChI Key: YHGJCMDVHNOQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide, also known as CP-122,288, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. This receptor is involved in the regulation of reward and motivation, and its dysfunction has been linked to various neuropsychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine in the mesolimbic and mesocortical regions of the brain, leading to a reduction in the rewarding effects of drugs of abuse. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide is its high selectivity for the dopamine D3 receptor, which allows for more targeted pharmacological interventions. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo experiments.

Future Directions

Further research is needed to fully elucidate the potential therapeutic applications of 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide in the treatment of neuropsychiatric disorders. Future studies should focus on optimizing its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, the role of the dopamine D3 receptor in the pathophysiology of other disorders, such as Parkinson's disease and addiction, warrants further investigation.

Synthesis Methods

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting compound with 5-chloro-2-pyridinylamine and acetic anhydride. The final product is obtained after purification through crystallization.

Scientific Research Applications

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.

properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c19-15-3-1-2-14(10-15)12-23-6-8-24(9-7-23)13-18(25)22-17-5-4-16(20)11-21-17/h1-5,10-11H,6-9,12-13H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGJCMDVHNOQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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